molecular formula C18H21NO4S2 B3018435 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1705273-63-7

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B3018435
CAS RN: 1705273-63-7
M. Wt: 379.49
InChI Key: UAIZNRZXAJLISK-UHFFFAOYSA-N
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Description

The compound 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical entity that appears to be related to a class of compounds that involve piperidine rings with sulfonyl functional groups and aromatic systems. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps that may be applicable to the synthesis of this compound. For instance, the synthesis of sulfamate-fused piperidin-4-ones involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, which could potentially be adapted for the synthesis of the target compound . Additionally, the synthesis of a carbon-14 labeled SERM involves a palladium-catalyzed alpha-keto arylation, which could be a relevant step in the synthesis of the ketone functional group in the target compound . The synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol through condensation and subsequent characterization techniques could also provide a basis for the synthesis and analysis of the methoxyphenylsulfonyl piperidine component of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a toluenesulfonyl-substituted piperidine shows the piperidine ring in a chair conformation and the sulfonyl group in a tetrahedral geometry . This information can be extrapolated to suggest that the piperidine ring in the target compound would likely adopt a similar chair conformation, and the sulfonyl group would maintain a tetrahedral geometry.

Chemical Reactions Analysis

The chemical reactions involving the related compounds are primarily focused on the formation of the piperidine ring and the introduction of sulfonyl groups. The asymmetric cycloaddition reaction mentioned in the first paper is a key reaction that could be relevant to the formation of the piperidine ring in the target compound. The palladium-catalyzed reaction and subsequent steps outlined in the second paper could inform the reactions needed to introduce the methoxyphenylsulfonyl group and the thiophene moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. The crystalline nature of the toluenesulfonyl-substituted piperidine suggests that the target compound may also crystallize in a similar manner. The presence of hydrogen bonds in the crystal structure indicates that the target compound may also exhibit hydrogen bonding, which could affect its solubility and stability.

Scientific Research Applications

Anticancer Activity

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has been utilized in the synthesis of novel sulfones with biologically active moieties, demonstrating potential anticancer activity. These compounds, including various hydrazides and chromene derivatives, have been evaluated for their in vitro activity against breast cancer cell lines, highlighting the compound's significance in developing new cancer treatments (Bashandy et al., 2011).

Antimicrobial Activity

The compound is also involved in the synthesis of novel Schiff bases, which have shown promising in vitro antimicrobial activity. These Schiff bases were synthesized using techniques like the Gewald synthesis and Vilsmeier-Haack reaction. Several derivatives exhibited significant antimicrobial properties, contributing to the exploration of new therapeutic agents for combating bacterial infections (Puthran et al., 2019).

Electrosynthesis and Derivatization

Research has also focused on the electrochemical aspects of compounds derived from this compound. Studies include the electrochemical synthesis of N-acyl and N-sulfonyl groups in piperidine derivatives, exploring innovative methods for chemical synthesis and modification. This approach offers environmentally friendly and efficient ways to produce and modify various chemical compounds (Golub & Becker, 2015).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-23-14-4-6-16(7-5-14)25(21,22)17-8-10-19(11-9-17)18(20)13-15-3-2-12-24-15/h2-7,12,17H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIZNRZXAJLISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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